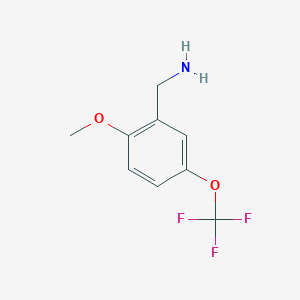

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

CAS No.: 771582-58-2

Cat. No.: VC2477240

Molecular Formula: C9H10F3NO2

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771582-58-2 |

|---|---|

| Molecular Formula | C9H10F3NO2 |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | [2-methoxy-5-(trifluoromethoxy)phenyl]methanamine |

| Standard InChI | InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 |

| Standard InChI Key | JGFONUZHXXBGTF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CN |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CN |

Introduction

Chemical Structure and Physical Properties

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is characterized by its molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . It features a benzene ring with three key substituents: a methoxy group at position 2, a trifluoromethoxy group at position 5, and a methanamine group. This arrangement creates a compound with distinctive electronic and steric properties.

Key Identifiers and Properties

The compound is officially identified by CAS number 771582-58-2 and carries the IUPAC name [2-methoxy-5-(trifluoromethoxy)phenyl]methanamine . Its structure can be represented through several standardized notations:

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3NO2 |

| Molecular Weight | 221.18 g/mol |

| Boiling Point | 234.7±35.0°C at 760 mmHg |

| InChI | InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 |

| InChI Key | JGFONUZHXXBGTF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CN |

| Physical State | Colorless liquid or solid |

These functional groups contribute significantly to the compound's chemical behavior:

-

The methoxy group (–OCH₃) enhances hydrogen bonding capabilities and improves solubility in biological systems.

-

The trifluoromethoxy group (–OCF₃) increases lipophilicity, which aids in membrane permeability and interaction with biological targets.

-

The methanamine group (–CH₂NH₂) provides basic properties and potential for further derivatization.

Synthesis and Preparation Methods

The synthesis of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine typically involves a multi-step process that relies on established organic chemistry techniques.

Standard Synthetic Route

The most common synthetic pathway typically proceeds through the following steps:

-

Starting Materials: The synthesis commonly begins with commercially available 2-methoxy-5-trifluoromethoxybenzaldehyde as the primary starting material.

-

Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Amination: The resulting alcohol is converted to the benzylamine through nucleophilic substitution reactions with ammonia or another suitable amine source under appropriate conditions.

Industrial Production Considerations

When produced on an industrial scale, the synthesis is typically optimized for yield, purity, and cost-effectiveness. This may involve:

-

Continuous flow reactors to improve reaction efficiency

-

Advanced purification techniques including recrystallization and chromatography

-

Optimized reaction conditions to minimize side products

-

Efficient isolation procedures to ensure high purity of the final product

Biological Activity and Applications

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine exhibits several significant biological activities that make it valuable in pharmaceutical research and development.

Anticancer Properties

Research indicates this compound demonstrates cytotoxic effects against multiple cancer cell lines. Studies have shown it can induce apoptosis in cancer cells through several mechanisms.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.11 | DNA cleavage, apoptosis induction |

| 22Rv1 (Prostate) | 0.36 | Inhibition of DNA replication |

| A549 (Lung) | 0.48 | Induction of cell cycle arrest |

These anticancer properties can be attributed to several molecular mechanisms:

-

DNA Interaction: The compound can intercalate into DNA strands, causing structural changes that inhibit replication.

-

Cell Cycle Modulation: It affects various checkpoints in the cell cycle, promoting apoptosis in cancerous cells.

Neurokinin Receptor Antagonism

One of the most significant applications of this compound is its incorporation into neurokinin receptor antagonists. The compound has been investigated for its interaction with neurokinin (NK1) receptors, which are implicated in anxiety and depression .

Most notably, the compound serves as a key structural component in CP-122,721 (described as "cis-n-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine"), a potent NK1 receptor antagonist . Studies have demonstrated effective inhibition of NK1 receptor occupancy by compounds containing this structure.

| Compound | IC₅₀ (nM) |

|---|---|

| CP-122,721 | 15 |

| CP-99,994 | 12 |

| L-742,694 | 25 |

The compound's efficacy in binding to NK1 receptors makes it valuable in research related to anxiety, depression, and pain management, as these receptors are involved in substance P signaling, which mediates pain and stress responses .

Chemical Reactivity and Stability

Understanding the reactivity and stability of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is crucial for its effective use in synthesis and formulation.

Reactivity of Functional Groups

Each functional group on the molecule exhibits characteristic reactivity:

-

Amine Group: The primary amine is nucleophilic and can undergo various transformations:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Reductive amination with aldehydes or ketones

-

Formation of imines or Schiff bases

-

-

Methoxy Group: Generally stable but susceptible to:

-

Dealkylation with strong acids

-

Attack by strong nucleophiles under specific conditions

-

-

Trifluoromethoxy Group: Highly stable due to the strong C-F bonds, but may undergo:

-

Nucleophilic displacement when attached to an electron-deficient ring

-

Limited reactivity under most standard conditions

-

Stability Considerations

The compound demonstrates good stability under various conditions:

-

Thermal Stability: Stable at room temperature; decomposition may occur at temperatures above its boiling point

-

Chemical Stability: Resistant to mild oxidizing and reducing agents

-

Storage Recommendations: Best stored in a dry, sealed place away from direct light and moisture

| Hazard Statement | Classification | Warning |

|---|---|---|

| H314 | Skin Corrosion/Irritation, Category 1B | Causes severe skin burns and eye damage |

| H317 | Skin Sensitization, Category 1 | May cause an allergic skin reaction |

| H318 | Serious Eye Damage/Eye Irritation, Category 1 | Causes serious eye damage |

Structural Analogs and Comparative Analysis

Several compounds share structural similarities with (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine but differ in the positioning of functional groups or the nature of substituents.

Related Compounds

Structural Uniqueness

The specific arrangement of the methoxy and trifluoromethoxy groups in (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine creates a unique chemical entity with distinctive properties:

-

The ortho-positioning of the methoxy group relative to the methanamine creates a specific electronic distribution across the aromatic ring.

-

The para-positioning of the trifluoromethoxy group relative to the methanamine provides an optimal balance of electronic effects.

-

This unique arrangement contributes to its specific binding affinities for biological targets, particularly neurokinin receptors .

Research Applications and Future Directions

Current Research Applications

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine finds application in several research areas:

-

Pharmaceutical Intermediates: As a building block for more complex drug molecules, particularly neurokinin receptor antagonists .

-

Structure-Activity Relationship Studies: For investigating the impact of fluorinated substituents on biological activity.

-

Medicinal Chemistry Research: As a model compound for studying the effects of fluorination on drug properties.

Future Research Directions

Potential areas for future investigation include:

-

Development of more efficient and environmentally friendly synthetic routes.

-

Further exploration of the compound's interactions with additional biological targets beyond neurokinin receptors.

-

Investigation of structure-activity relationships to optimize biological activities for specific therapeutic applications.

-

Exploration of novel formulations to enhance delivery and efficacy in potential therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume